5-Hydroxy-3',4',6,7-tetramethoxyflavone

Catalog No.
S582062
CAS No.
21763-80-4
M.F
C19H18O7
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-3',4',6,7-tetramethoxyflavone

CAS Number

21763-80-4

Product Name

5-Hydroxy-3',4',6,7-tetramethoxyflavone

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C19H18O7/c1-22-12-6-5-10(7-14(12)23-2)13-8-11(20)17-15(26-13)9-16(24-3)19(25-4)18(17)21/h5-9,21H,1-4H3

InChI Key

QEWSAPKRFOFQIU-UHFFFAOYSA-N

Synonyms

5-hydroxy-3',4',6,7-tetramethoxyflavone, HTMF

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC

5-Hydroxy-3',4',6,7-tetramethoxyflavone (5-hydroxy-3,4′,6,7-tetramethoxyflavone) is a naturally occurring flavonoid found in plants like Laggera alata [] and Aglaia edulis. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. Scientific research into 5-hydroxy-3',4',6,7-tetramethoxyflavone has focused on understanding its potential health benefits.

Anti-hepatotoxic activity

One area of research has investigated the potential of 5-hydroxy-3',4',6,7-tetramethoxyflavone to protect the liver from damage. A study published in the journal Phytomedicine found that the compound exhibited anti-hepatotoxic activity in rats []. This suggests that it may have potential for the development of liver disease treatments, but further research is needed.

5-Hydroxy-3',4',6,7-tetramethoxyflavone is a flavonoid compound notable for its complex structure and significant biological activities. It is classified as a 6-O-methylated flavonoid, characterized by the presence of four methoxy groups attached to its flavone backbone. This compound has been isolated from various plants, including Artemisia giraldii and Otanthus maritimus, and is recognized for its potential therapeutic properties, particularly in oncology and hepatoprotection .

The mechanism of action of 5-OH-TMF is not fully understood. The study by Kim et al. (2006) demonstrating its cytotoxicity suggests it might interfere with cell viability, but the specific pathways involved require further investigation [].

Typical of flavonoids. These reactions include:

  • Hydroxylation: The presence of hydroxyl groups can facilitate further modifications, enhancing its reactivity.
  • Methylation: The methoxy groups can undergo demethylation or further methylation reactions under specific conditions.
  • Oxidation: The flavonoid can be oxidized to form quinones, which may exhibit different biological activities.

The compound's stability and reactivity are influenced by its molecular conformation, which is stabilized by intramolecular hydrogen bonding .

5-Hydroxy-3',4',6,7-tetramethoxyflavone exhibits a range of biological activities:

  • Antitumor Activity: Studies have shown that this compound can induce cell cycle arrest in glioblastoma cell lines, leading to reduced cell viability and migration. It primarily affects the G0/G1 phase of the cell cycle, indicating its potential as an anticancer agent .
  • Hepatoprotective Effects: The compound has demonstrated significant anti-hepatotoxic activity, suggesting its utility in protecting liver cells from damage .
  • Antioxidant Properties: Like many flavonoids, it possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

The synthesis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone can be achieved through several methods:

  • Natural Extraction: The compound can be isolated from plant sources such as Laggera alata using solvent extraction methods followed by chromatographic techniques for purification.
  • Chemical Synthesis: Synthetic pathways often involve the use of starting materials like trimethoxyacetophenone. Through a series of reactions including methylation and cyclization, the target compound can be synthesized .
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simpler flavonoids into more complex derivatives like 5-hydroxy-3',4',6,7-tetramethoxyflavone.

Research on interaction studies involving 5-Hydroxy-3',4',6,7-tetramethoxyflavone indicates that it may interact with various cellular pathways:

  • Cell Cycle Modulation: The compound's ability to induce cell cycle arrest suggests interactions with regulatory proteins involved in cell proliferation.
  • Synergistic Effects with Other Treatments: Studies have explored its potential synergistic effects when combined with radiation therapy in cancer treatment, revealing both additive and antagonistic interactions depending on dosage .

Several compounds share structural similarities with 5-Hydroxy-3',4',6,7-tetramethoxyflavone. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
7-Hydroxy-3',4',5,6-tetramethoxyflavoneSimilar methoxy substitutionsNotable for different hydroxyl positioning
5-Hydroxy-3',4'-dimethoxyflavoneFewer methoxy groupsExhibits lower biological activity compared to TMF
5-MethoxyflavoneSingle methoxy groupLess complex structure; lower pharmacological interest
6-HydroxyflavoneHydroxyl group at position 6Different biological activity profile

The uniqueness of 5-Hydroxy-3',4',6,7-tetramethoxyflavone lies in its specific arrangement of methoxy groups and hydroxyl functionalities that enhance its biological efficacy compared to other flavonoids. Its ability to induce cell cycle arrest specifically at the G0/G1 phase distinguishes it from similar compounds that may not exhibit such targeted effects .

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

358.10525291 g/mol

Monoisotopic Mass

358.10525291 g/mol

Heavy Atom Count

26

UNII

MRF3C7FE9G

Other CAS

21763-80-4

Wikipedia

5-Hydroxy-3',4',6,7-tetramethoxyflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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